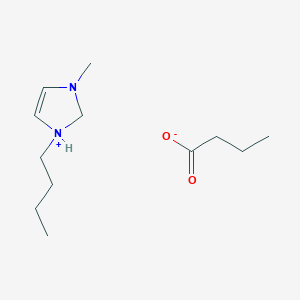
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the butyl and methyl groups on the imidazolium ring enhances its hydrophobicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate typically involves the alkylation of 1-methylimidazole with butyl halides, followed by anion exchange with butanoic acid. The reaction conditions often include:
Alkylation: 1-Methylimidazole is reacted with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete alkylation.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium halide is then subjected to anion exchange with butanoic acid or its sodium salt. This step is usually performed in an aqueous medium to facilitate the exchange process.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, resulting in the formation of substituted imidazolium salts. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including cycloadditions, condensations, and polymerizations. Its unique properties make it an excellent medium for conducting reactions under mild conditions.
Biology: The compound is explored for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization studies. Its low toxicity and high solubility in water make it suitable for biological applications.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle and its antimicrobial properties. The ionic nature of the compound allows for the encapsulation and controlled release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors. Its high thermal stability and conductivity make it ideal for energy storage applications.
Wirkmechanismus
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes, proteins, and cell membranes, through electrostatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, alter membrane permeability, and facilitate the transport of molecules across biological barriers. The butanoate anion also plays a role in stabilizing the ionic liquid and enhancing its solubility in aqueous and organic solvents.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butanoate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it is commonly used in organic synthesis and electrochemical applications.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity, it is used in catalysis and as an electrolyte in batteries.
1-Butyl-3-methylimidazolium acetate: This compound is used as a solvent and catalyst in various chemical reactions, with applications in CO2 capture and biomass processing.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
669772-78-5 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
butanoate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C4H8O2/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4(5)6/h6-7H,3-5,8H2,1-2H3;2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
QGYGRQGZDRVWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=C1)C.CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
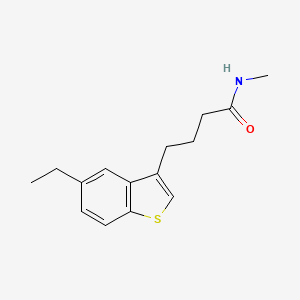

![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
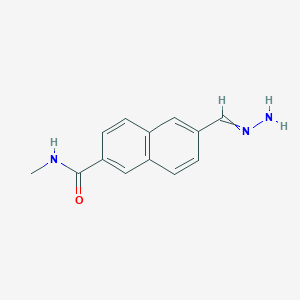
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
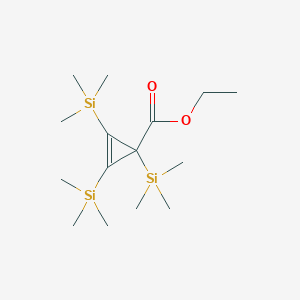
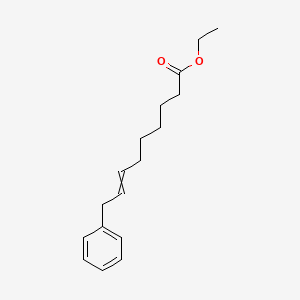
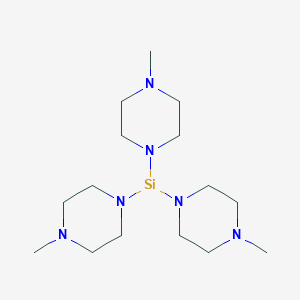
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

